5-Hydroxyindole
Overview
Description
5-Hydroxyindole is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds such as indole-based neurochemicals . It is a metabolite of Tryptophan and has shown weak inhibitory activity on human melanoma tyrosinase . It also inhibits serotonin transport by blood platelets .
Synthesis Analysis
5-Hydroxyindole can be synthesized through various methods. One such method involves the electrochemically promoted coupling reaction between 5-hydroxytryptophan (5HTP) and simple aromatic amines . Another method involves the Nenitzescu synthesis, where 5-hydroxyindoles are produced from corresponding quinones and enamines .
Molecular Structure Analysis
5-Hydroxyindole is a member of the class of hydroxyindoles that is 1H-indole in which the hydrogen at position 5 has been replaced by a hydroxy group . Its molecular formula is C8H7NO .
Chemical Reactions Analysis
5-Hydroxyindole can undergo various chemical reactions. For instance, it can participate in an electrochemically promoted coupling reaction with 5-hydroxytryptophan (5HTP) and simple aromatic amines . This reaction enables site-specific labelling of full-length proteins under mild conditions .
Physical And Chemical Properties Analysis
5-Hydroxyindole has a molecular weight of 133.15 g/mol . Its IUPAC name is 1H-indol-5-ol and its InChIKey is LMIQERWZRIFWNZ-UHFFFAOYSA-N .
Scientific Research Applications
Biotechnological Production for Industrial Applications
Indole, a signaling molecule produced by bacteria and plants, can be derivatized to several halogenated and oxygenated compounds, including 5-Hydroxyindole . These compounds can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery .
Gut Bacteria-Derived Stimulant of Intestinal Motility
A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyindole . This compound significantly accelerates the total gut transit time when administered orally in rats . It accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Preparation of Antitumor Agents and Tubulin Inhibitors
5-Hydroxyindole can be used as a reactant for the preparation of (oxoimidazolidinyl/oxopyrimidinyl)benzenesulfonates . These compounds are known to act as antitumor agents and tubulin inhibitors .
Preparation of Anthranilic Acids
Anthranilic acids, which have various applications in medicinal chemistry, can be prepared using 5-Hydroxyindole as a reactant .
Preparation of Dopamine D2 Receptor Antagonists
Indole compounds, prepared using 5-Hydroxyindole, can act as dopamine D2 receptor antagonists . These antagonists have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Synthesis of Complex 5-Hydroxyindole Derivatives
5-Hydroxyindole is used in the synthesis of complex derivatives such as pyrimido[4,5-b]indol-4-amines, 5H-benzo[b]carbazoles, 5-hydroxynaltrindolomorphinans, and 3-[3-(amidomethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yloxy]propylphosphonic acid (LY311727) . These compounds possess important biological activities .
Mechanism of Action
Target of Action
The primary target of 5-Hydroxyindole (5-HI) is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut, thereby influencing intestinal motility .
Mode of Action
5-HI interacts with its primary targets, the L-type calcium channels, by activating them . This activation leads to an acceleration of gut contractility . Moreover, 5-HI can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-HI is produced by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . The biochemical pathway involving 5-HI affects gut motility and serotonin production .
Pharmacokinetics
It is known that oral administration of 5-htp results in the detection of 5-hi in fecal samples of healthy volunteers, indicating its absorption and metabolism in the gut .
Result of Action
The action of 5-HI leads to significant molecular and cellular effects. It accelerates gut contractility, which significantly accelerates the total gut transit time (TGTT) when administered orally in rats . On a cellular level, 5-HI stimulation results in a significant increase in serotonin production .
Action Environment
Environmental factors, such as the presence of gut bacteria and pH levels, influence the action of 5-HI. A wide variety of gut bacteria can metabolize 5-HTP to 5-HI, showing interindividual variation . Moreover, the production of 5-HI is inhibited upon pH reduction in in vitro studies , indicating that the acidity of the environment can influence the efficacy and stability of 5-HI.
Safety and Hazards
properties
IUPAC Name |
1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQERWZRIFWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173187 | |
Record name | 5-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyindole | |
CAS RN |
1953-54-4 | |
Record name | 5-Hydroxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87503 | |
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Record name | 5-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320UN7XZYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q & A
Q1: What is 5-hydroxyindoleacetic acid (5-HIAA) and why is it important in the context of neuroendocrine tumors?
A1: 5-HIAA is the primary metabolite of serotonin, a neurotransmitter found in high concentrations in some neuroendocrine tumors, particularly those originating in the small intestine [, ]. Measuring urinary 5-HIAA levels is a valuable tool for diagnosing and monitoring these tumors [, , , ].
Q2: What are some challenges associated with the traditional method of measuring 5-HIAA in urine?
A2: Traditionally, 5-HIAA was measured in 24-hour urine collections. This method posed challenges like patient compliance with collection, variability in urine output, and potential interference from dietary factors or medications [, , ].
Q3: Have newer methods been developed to overcome the limitations of urine 5-HIAA measurements?
A3: Yes, blood-based assays for 5-HIAA have been developed, offering a more convenient and potentially accurate alternative to urine testing [, ]. Studies show that plasma and serum 5-HIAA levels correlate well with urine levels [].
Q4: Can you elaborate on the role of 5-hydroxyindole in the context of serotonin metabolism in the brain?
A4: Several studies highlight the intricate relationship between 5-hydroxyindoles, particularly serotonin and 5-HIAA, and brain function [, , , , , ]. Research suggests that factors like dietary intake [, ], specific drugs [, , , , ], and even environmental conditions [] can influence brain tryptophan levels, ultimately affecting serotonin and 5-HIAA levels, with potential implications for brain function and neurotransmission.
Q5: How do changes in brain norepinephrine (NE) levels affect 5-hydroxyindole levels?
A5: Inhibiting dopamine β-hydroxylase, an enzyme crucial for NE synthesis, leads to decreased NE levels in the brain [, ]. This decrease is associated with increased brain 5-hydroxyindoleacetic acid (5-HIAA) and 5-hydroxytryptamine (serotonin) levels, suggesting a potential interaction between NE and serotonin synthesis pathways in the brain [, ].
Q6: Is there a connection between brain tryptophan levels and 5-hydroxyindole synthesis?
A6: Yes, brain tryptophan availability plays a crucial role in 5-hydroxyindole synthesis [, , , , ]. Studies show that factors influencing brain tryptophan uptake, such as dietary intake, drug administration, or metabolic conditions like diabetes, can significantly impact brain serotonin and 5-HIAA levels [, , , , ].
Q7: Are there specific analytical techniques for measuring 5-hydroxyindoles in biological samples?
A7: Researchers utilize various analytical techniques, including high-performance liquid chromatography (HPLC) with different detection methods like fluorescence, chemiluminescence, and mass spectrometry, to accurately measure and analyze 5-hydroxyindoles in biological samples [, , , , , , , ].
Q8: Can you explain the importance of analytical method validation in 5-hydroxyindole research?
A8: Validating analytical methods is essential to ensure the accuracy, precision, and reliability of 5-hydroxyindole measurements in various biological samples [, ]. This rigorous process involves assessing parameters like linearity, sensitivity, specificity, and recovery, guaranteeing the quality and reliability of research findings.
Q9: How does the structure of 5-hydroxyindole relate to its function and potential applications?
A9: While the provided research primarily focuses on 5-HIAA as a biomarker for neuroendocrine tumors and serotonin metabolism, understanding the structure-activity relationship (SAR) of 5-hydroxyindoles is crucial for developing potential drugs targeting specific biological processes [, ]. Further research exploring the SAR of 5-hydroxyindole derivatives could lead to identifying compounds with improved pharmacological properties.
Q10: What is the significance of 5-hydroxyindole in the broader context of indole chemistry and its applications?
A10: 5-hydroxyindole serves as a fundamental building block in indole chemistry, playing a vital role in synthesizing various biologically active compounds, including pharmaceuticals and natural products [, ]. Understanding its reactivity and developing efficient synthetic methods are essential for advancing drug discovery and material science.
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